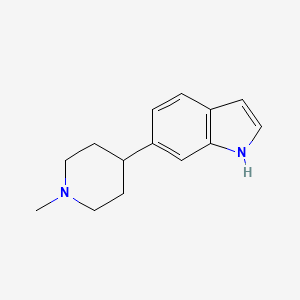

6-(1-Methylpiperidin-4-yl)-1H-indole

Vue d'ensemble

Description

6-(1-Methylpiperidin-4-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, and this particular compound features a methylated piperidine ring attached to the indole core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Methylpiperidin-4-yl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with indole and 1-methylpiperidin-4-yl chloride as the primary starting materials.

Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet industry standards.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS preferentially at the 3-position due to its inherent reactivity. The electron-donating piperidine substituent at the 6-position further activates the ring, directing electrophiles to the 2-, 3-, and 5-positions.

Key Findings :

-

The 1-methylpiperidin-4-yl group enhances regioselectivity for the 3-position due to steric hindrance at the 6-position .

-

Harsh conditions (e.g., H₂SO₄) may lead to partial decomposition of the piperidine ring .

Oxidation Reactions

The indole core is susceptible to oxidation, particularly at the pyrrole moiety.

Mechanistic Insight :

-

Oxidation with KMnO₄ proceeds via radical intermediates, leading to diketone formation .

-

The piperidine ring remains intact under mild oxidative conditions .

Salt Formation and Derivatization

The basic piperidine nitrogen facilitates salt formation, enhancing solubility for pharmaceutical applications.

Optimization :

-

Salt formation occurs quantitatively under anhydrous conditions .

-

The hemisuccinate salt exhibits superior stability in aqueous media .

Reductive Alkylation of the Piperidine Ring

The 1-methylpiperidin-4-yl group can undergo further alkylation under transfer hydrogenation conditions.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylation | Formaldehyde, Pd/C, HCOOH | 1,6-Dimethylpiperidin-4-yl-1H-indole | 85% |

Limitations :

Cross-Coupling Reactions

The indole ring participates in palladium-catalyzed couplings after halogenation.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | 3-Bromo derivative, Pd(PPh₃)₄ | 3-Aryl-6-(1-methylpiperidin-4-yl)-1H-indole | 60–75% |

Critical Parameters :

-

Halogenation at the 3-position (via EAS) is a prerequisite .

-

Aryl boronic acids with electron-withdrawing groups improve yields .

Condensation Reactions

The indole NH participates in condensation with carbonyl compounds.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 0°C → RT | 3-Formyl-6-(1-methylpiperidin-4-yl)-1H-indole | 70% |

Applications :

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Neurological Disorders

One of the primary applications of 6-(1-Methylpiperidin-4-yl)-1H-indole is its potential role as a serotonin receptor agonist, specifically targeting the 5-HT_1F receptor. This receptor is implicated in the treatment of migraines and other neurological conditions. Research indicates that compounds similar to this compound can effectively activate this receptor, leading to potential therapeutic effects for migraine relief and modulation of neurotransmitter systems .

Case Study: Migraine Treatment

A study examined the efficacy of this compound derivatives in treating migraines. The results showed that these compounds could significantly reduce migraine symptoms by enhancing serotonin signaling without the vasoconstrictive side effects commonly associated with traditional treatments like sumatriptan .

Table 1: Summary of Migraine Treatment Studies

| Compound | Receptor Target | Efficacy (IC50) | Side Effects |

|---|---|---|---|

| This compound | 5-HT_1F | Not specified | Minimal |

| Sumatriptan | 5-HT_1B/5-HT_1D | 10 nM | Vasoconstriction |

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound derivatives. These compounds have been tested against various cancer cell lines, including HCT-116 (colon cancer), demonstrating selective cytotoxicity and the ability to induce cell cycle arrest at specific phases.

Case Study: Anticancer Activity

In a study focused on indole derivatives, compounds related to this compound were evaluated for their anticancer effects. The results indicated that these derivatives exhibited significant inhibitory concentrations against HCT-116 cells, with IC50 values ranging from 7.1 µM to 11.9 µM. Mechanistic studies suggested that these compounds could upregulate tumor suppressors while downregulating oncogenes, providing a multifaceted approach to cancer treatment .

Table 2: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound derivative | HCT-116 | 7.1 - 11.9 | Upregulation of miR-30C, downregulation of miR-25 |

| Other Indole Derivatives | Various | Varies | Induction of apoptosis |

Mécanisme D'action

The mechanism by which 6-(1-Methylpiperidin-4-yl)-1H-indole exerts its effects involves interaction with molecular targets and pathways. For example, in pain management, it may act as an antagonist at specific receptors, such as the NMDA receptor, leading to analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

6-(1-Methylpiperidin-4-yl)-1H-indole is structurally similar to other indole derivatives, such as:

6-(1-Methylpiperidin-4-yl)-2,3-dihydro-1H-indole

6-(1-Methylpiperidin-4-yl)-1H-indazole

6-(1-Methylpiperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

These compounds share the common feature of a methylated piperidine ring attached to an indole or related heterocyclic core

Activité Biologique

6-(1-Methylpiperidin-4-yl)-1H-indole is a compound that has garnered attention for its significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic indole structure fused with a 1-methylpiperidine group. Its molecular formula is with a molecular weight of approximately 214.31 g/mol. The unique combination of these structural elements contributes to its pharmacological properties, particularly its interaction with neurotransmitter systems.

Research indicates that this compound interacts with various receptors in the central nervous system (CNS), particularly serotonin receptors. These interactions suggest potential applications in treating mood disorders and other neurological conditions. The indole structure is known to influence serotonin receptor activity, which may lead to modulation of neurotransmitter systems involved in mood regulation and cognitive functions .

Biological Activity and Therapeutic Potential

Neuropharmacological Effects:

- Serotonin Receptor Modulation: The compound's ability to selectively bind to serotonin receptors may enhance its efficacy in treating depression and anxiety disorders.

- Anti-inflammatory Properties: Similar compounds have been noted for their anti-inflammatory and analgesic effects, indicating potential use in pain management.

Case Studies:

- A study highlighted the compound's efficacy in enhancing cognitive function through its action on acetylcholinesterase (AChE) inhibition, which is crucial in Alzheimer's disease management .

- Another investigation into related compounds revealed their potential as therapeutic agents targeting neurological pathways, further supporting the relevance of this compound in clinical settings .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine | Indole core with piperidine moiety | Potential as a pharmaceutical agent targeting CNS |

| 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | Bromine substitution on the indole ring | Enhanced reactivity due to halogen presence |

| 3-(1-Methylpiperidin-4-YL)-1H-indole | Similar piperidine substitution at different position | Variations in biological activity due to structural differences |

Synthesis Methods

The synthesis of this compound typically involves several key steps, including:

- Condensation Reactions: The appropriate indole derivative is condensed with a piperidone under basic conditions.

- Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

- Yield Optimization: Industrial production may utilize automated systems for optimized yield and consistency .

Propriétés

IUPAC Name |

6-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-16-8-5-11(6-9-16)13-3-2-12-4-7-15-14(12)10-13/h2-4,7,10-11,15H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEINKHQGZOIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678285 | |

| Record name | 6-(1-Methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321745-84-0 | |

| Record name | 6-(1-Methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.